5-Chloro-2-(piperidin-4-yloxy)pyridine
Overview
Description
5-Chloro-2-(piperidin-4-yloxy)pyridine is a chemical compound with the molecular formula C10H13ClN2O . It is used in scientific research and has potential applications in drug development and material synthesis.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C10H13ClN2O/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9/h1-2,7,9,12H,3-6H2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 212.68 . It is stored at room temperature and has a physical form of oil .Scientific Research Applications
Antitumor Activity
Compounds formed by indole systems separated by a pyridine or piperazine heterocycle have been synthesized and evaluated for their antitumor activity. These pyridine derivatives exhibited significant activity against human cancer cell lines, demonstrating the potential of such compounds in cancer therapy (Andreani et al., 2008).
Corrosion Inhibition
Piperidine derivatives have been investigated for their corrosion inhibition properties on iron. Through quantum chemical calculations and molecular dynamics simulations, these derivatives showed promising adsorption behaviors and inhibition efficiencies, suggesting their applicability in protecting metal surfaces against corrosion (Kaya et al., 2016).
Synthetic Bacteriochlorins
Novel synthetic bacteriochlorins with integral spiro-piperidine motifs have been developed. These compounds, due to their near-infrared absorption properties, are significant for their potential applications in photodynamic therapy and as probes for imaging and diagnostic purposes (Reddy et al., 2013).
Insecticidal Applications
Pyridine derivatives have also been synthesized and tested for their toxicity against the cowpea aphid, showcasing their insecticidal potential. Some compounds demonstrated significant aphidicidal activities, offering a basis for developing new insecticides (Bakhite et al., 2014).
Neuropathic Pain Treatment
A new series of pyrimidines, acting as potent sigma-1 receptor antagonists, have been synthesized and evaluated for their antineuropathic pain activity. These compounds, through in vitro and in vivo tests, have shown promise as a novel class of drugs for treating neuropathic pain (Lan et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
5-chloro-2-piperidin-4-yloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9/h1-2,7,9,12H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZYBOJPLHNYJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460500 | |
Record name | 5-Chloro-2-(piperidin-4-yloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260441-44-9 | |
Record name | 5-Chloro-2-(piperidin-4-yloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-(piperidin-4-yloxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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